(4-((3-Bromopyridin-2-yl)oxy)piperidin-1-yl)(5-bromopyridin-3-yl)methanone
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Description
Synthesis Analysis
The synthesis of related compounds involves the condensation of piperidinyl methanol with sulfonyl chlorides in the presence of a solvent and a base, as described in the synthesis of 1-(4-Chloro-benzenesulfonyl)-piperidin-4-yl-diphenyl-methanol . This method could potentially be adapted for the synthesis of "(4-((3-Bromopyridin-2-yl)oxy)piperidin-1-yl)(5-bromopyridin-3-yl)methanone" by using the appropriate bromopyridinyl and piperidinyl starting materials.
Molecular Structure Analysis
The molecular structure of related compounds shows that piperidine rings can adopt a chair conformation, which is a common and stable conformation for six-membered rings . The dihedral angles between aromatic rings and piperidine rings in these compounds can vary, indicating that the spatial arrangement of these groups can influence the overall molecular geometry .
Chemical Reactions Analysis
While the specific chemical reactions of "this compound" are not detailed in the provided papers, the presence of bromine atoms suggests that it could participate in further substitution reactions, given that bromine is a good leaving group. The piperidinyl methanone moiety could also be involved in reactions due to the presence of a reactive carbonyl group.
Physical and Chemical Properties Analysis
The physical and chemical properties of the compound can be inferred from the related structures. For example, the presence of intermolecular hydrogen bonds in the crystal structure of a related compound suggests that "this compound" may also form hydrogen bonds, which could affect its solubility and melting point . The crystallographic data of a related compound indicates that it crystallizes in the monoclinic space group, which could provide clues about the crystalline nature of the compound .
Scientific Research Applications
Synthesis and Structural Analysis
- Synthesis of Analogues: The synthesis of various piperidine and pyridine derivatives, similar to the compound , has been extensively studied. These compounds are characterized using various spectroscopic techniques, including FT-IR, NMR, and LCMS, and their structures are confirmed through crystal X-ray diffraction studies, indicating a focus on understanding their chemical and structural properties (Mallesha & Mohana, 2014) (Karthik et al., 2021).
Antimicrobial Activity
- Potential in Antimicrobial Treatments: Research indicates that compounds similar to (4-((3-Bromopyridin-2-yl)oxy)piperidin-1-yl)(5-bromopyridin-3-yl)methanone demonstrate antimicrobial activities. For instance, certain piperidine derivatives have shown efficacy against pathogenic bacterial and fungal strains, suggesting a potential application in developing new antimicrobial agents (L. Mallesha & K. Mohana, 2014).
Neuroprotective Properties
- Neuroprotective Effects: Some derivatives of piperidine have been found to possess neuroprotective effects. These effects are observed in in vitro studies using cell lines, indicating a potential application in the treatment of neurodegenerative diseases or as anti-ischemic stroke agents (Y. Zhong et al., 2020).
Anticancer Activity
- Potential in Cancer Treatment: Piperidine derivatives have been synthesized and tested for their antiproliferative activity, particularly against leukemia cells. Certain compounds within this category have shown to inhibit the growth of human leukemia cells, suggesting potential applications in cancer therapy (K. Vinaya et al., 2011).
properties
IUPAC Name |
(5-bromopyridin-3-yl)-[4-(3-bromopyridin-2-yl)oxypiperidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15Br2N3O2/c17-12-8-11(9-19-10-12)16(22)21-6-3-13(4-7-21)23-15-14(18)2-1-5-20-15/h1-2,5,8-10,13H,3-4,6-7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FWUITPTXXZRVFJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=C(C=CC=N2)Br)C(=O)C3=CC(=CN=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15Br2N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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